molecular formula C15H15N3O6 B11985454 Methyl 4-(2-(4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)hydrazinyl)-4-oxobutanoate

Methyl 4-(2-(4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)hydrazinyl)-4-oxobutanoate

Cat. No.: B11985454
M. Wt: 333.30 g/mol
InChI Key: VNORYTBYGQSJAK-UHFFFAOYSA-N
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Description

Methyl 4-(2-(4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)hydrazinyl)-4-oxobutanoate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core, a hydrazinyl group, and a butanoate ester. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-(4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)hydrazinyl)-4-oxobutanoate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Friedel-Crafts acylation of aniline derivatives followed by cyclization.

    Introduction of the Hydrazinyl Group: The hydrazinyl group is introduced through the reaction of the quinoline derivative with hydrazine hydrate under controlled conditions.

    Esterification: The final step involves the esterification of the intermediate product with methyl 4-oxobutanoate under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)hydrazinyl)-4-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Halogenated reagents, nucleophiles; conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Quinoline N-oxides

    Reduction: Reduced quinoline derivatives

    Substitution: Various substituted quinoline derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antitumor activities.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(2-(4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)hydrazinyl)-4-oxobutanoate involves its interaction with specific molecular targets. The quinoline core is known to interact with DNA and enzymes, potentially inhibiting their function. The hydrazinyl group can form covalent bonds with biological macromolecules, leading to the disruption of cellular processes. These interactions can result in antimicrobial or antitumor effects, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    3-acetyl-4-hydroxy-2-oxo-1,2-dihydroquinoline: A structurally related compound with similar biological activities.

    1-(Cyclopropylmethoxy)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine: Another quinoline derivative with potential pharmaceutical applications.

Uniqueness

Methyl 4-(2-(4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)hydrazinyl)-4-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and development.

Properties

Molecular Formula

C15H15N3O6

Molecular Weight

333.30 g/mol

IUPAC Name

methyl 4-[2-(4-hydroxy-2-oxo-1H-quinoline-3-carbonyl)hydrazinyl]-4-oxobutanoate

InChI

InChI=1S/C15H15N3O6/c1-24-11(20)7-6-10(19)17-18-15(23)12-13(21)8-4-2-3-5-9(8)16-14(12)22/h2-5H,6-7H2,1H3,(H,17,19)(H,18,23)(H2,16,21,22)

InChI Key

VNORYTBYGQSJAK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC(=O)NNC(=O)C1=C(C2=CC=CC=C2NC1=O)O

Origin of Product

United States

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